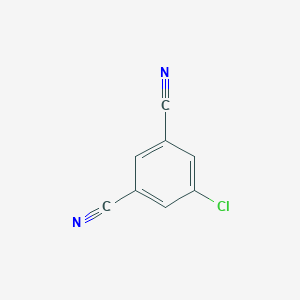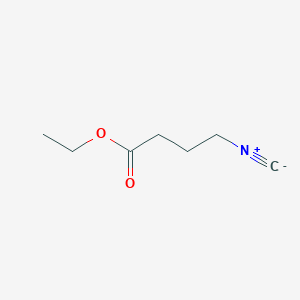
1,1-Difluoro-4-phenylbut-3-yn-2-one
Overview
Description
1,1-Difluoro-4-phenylbut-3-yn-2-one is an organic compound characterized by the presence of both fluorine and phenyl groups attached to a butynone backbone
Preparation Methods
The synthesis of 1,1-Difluoro-4-phenylbut-3-yn-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with appropriate reagents under controlled conditions. One common method involves the use of diphenyldiazomethane in ethyl ether at 20°C, leading to the formation of the desired product through a series of cycloaddition reactions . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
1,1-Difluoro-4-phenylbut-3-yn-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3+2] and [3+6] cycloaddition reactions, forming complex structures such as pyrazoles and oxepino derivatives.
Substitution Reactions: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols, depending on the reagents and conditions used.
Common reagents for these reactions include diphenyldiazomethane, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Difluoro-4-phenylbut-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-4-phenylbut-3-yn-2-one involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially altering their activity and function.
Comparison with Similar Compounds
1,1-Difluoro-4-phenylbut-3-yn-2-one can be compared with similar compounds such as:
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Similar structure but with an additional fluorine atom, leading to different reactivity and applications.
4-Phenyl-3-butyn-2-one: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
Benzene, (4-phenyl-1-buten-3-yn-1-yl)-: Another structurally related compound with different substituents, affecting its chemical behavior.
Properties
IUPAC Name |
1,1-difluoro-4-phenylbut-3-yn-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFHYGISSIMQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate](/img/structure/B3039464.png)
![2-Benzyl-2,6-diazaspiro[4.5]decane](/img/structure/B3039465.png)

![N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine](/img/structure/B3039467.png)
![1-(4-chlorophenyl)-1H-[1,2,3,4]tetraazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3039469.png)









